molecular formula C9H17NO2 B2408709 2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester CAS No. 86000-16-0

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester

Cat. No. B2408709
CAS RN: 86000-16-0
M. Wt: 171.24
InChI Key: AMRCSFBRIBGWOS-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid with a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . Protodeboronation of pinacol boronic esters has also been reported .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters has been reported . This process involves a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Autoimmune Diseases

Pyrrolidine derivatives have been shown to be effective as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Synthesis of Biologically Active Compounds

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used in the synthesis of bioactive molecules with target selectivity .

Synthesis of Pyrrolidin-2-ones

A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

Production of Nitrogen-containing Polycyclic Compounds

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz[g]indolizidine derivatives .

Catalysis and Organic Reactions

“2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester” exhibits high perplexity and burstiness, enabling diverse applications such as drug synthesis, catalysis, and organic reactions.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the appropriate safety data sheets or other resources for specific information .

Future Directions

The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of these compounds often involves modifying physicochemical parameters to obtain the best results for drug candidates .

properties

IUPAC Name

methyl 2-methyl-2-pyrrolidin-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,8(11)12-3)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCSFBRIBGWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-pyrrolidin-2-yl-propionic acid methyl ester

CAS RN

86000-16-0
Record name methyl 2-methyl-2-(pyrrolidin-2-yl)propanoate
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